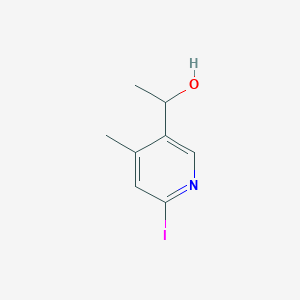

1-(6-Iodo-4-methylpyridin-3-yl)ethanol

Description

1-(6-Iodo-4-methylpyridin-3-yl)ethanol is a pyridine derivative characterized by a substituted pyridine core with an iodine atom at position 6, a methyl group at position 4, and an ethanol moiety at position 3. This compound is part of a broader class of pyridine-based alcohols, which are frequently explored as intermediates in pharmaceutical synthesis and materials science due to their versatile reactivity and structural tunability .

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

1-(6-iodo-4-methylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H10INO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3 |

InChI Key |

REHSLLXDFQCJKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol typically involves the iodination of 4-methylpyridine followed by the introduction of the ethanol group. One common method includes the reaction of 4-methylpyridine with iodine in the presence of an oxidizing agent to form 6-iodo-4-methylpyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products:

Oxidation: 1-(6-Iodo-4-methylpyridin-3-yl)acetaldehyde or 1-(6-Iodo-4-methylpyridin-3-yl)acetic acid.

Reduction: 1-(4-Methylpyridin-3-yl)ethanol.

Substitution: 1-(6-Azido-4-methylpyridin-3-yl)ethanol or 1-(6-Thio-4-methylpyridin-3-yl)ethanol.

Scientific Research Applications

1-(6-Iodo-4-methylpyridin-3-yl)ethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethanol group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-(6-Iodo-4-methylpyridin-3-yl)ethanol and its analogs:

Electronic and Steric Effects

- Iodo vs. Chloro/Fluoro Substituents : The iodine atom in the target compound introduces greater steric hindrance and polarizability compared to chlorine or fluorine. This may slow nucleophilic substitution reactions but enhance interactions in halogen-bonded systems .

- Ethanol vs.

- Methyl Group at Position 4 : The 4-methyl substituent in the target compound adds steric shielding to the pyridine ring, possibly stabilizing it against oxidation .

Biological Activity

1-(6-Iodo-4-methylpyridin-3-yl)ethanol is an organic compound with a complex structure that includes a pyridine ring, an iodine atom, and a hydroxyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol, including its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that halogenated pyridine derivatives, including 1-(6-Iodo-4-methylpyridin-3-yl)ethanol, exhibit significant antimicrobial properties. A study focused on various pyridine derivatives demonstrated that compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(6-Iodo-4-methylpyridin-3-yl)ethanol displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 1-(6-Iodo-4-methylpyridin-3-yl)ethanol | TBD | S. aureus, E. coli |

| Compound X | 0.0039 | S. aureus |

| Compound Y | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, 1-(6-Iodo-4-methylpyridin-3-yl)ethanol may exhibit antifungal activity. Similar compounds have been shown to inhibit fungal growth, particularly against strains like Candida albicans. The MIC values for related pyridine derivatives were reported as follows:

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 1-(6-Iodo-4-methylpyridin-3-yl)ethanol | TBD | C. albicans |

| Compound A | 0.0048 | C. albicans |

The biological activity of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol is hypothesized to involve multiple mechanisms:

- Nucleophilic Substitution : The hydroxyl group can participate in nucleophilic substitution reactions, enhancing its interaction with biological targets.

- Halogen Reactivity : The iodine atom may facilitate various reactions typical of halogens, such as electrophilic substitutions, which can lead to the modification of biomolecules.

- Pyridine Nitrogen : The nitrogen in the pyridine ring can act as a nucleophile in coupling reactions, contributing to the compound’s reactivity and potential biological interactions.

Case Studies and Research Findings

Several studies have explored the interactions of pyridine derivatives with biological systems:

- Bioconversion Studies : Research involving whole cells of Burkholderia sp. demonstrated the ability to convert various pyridine derivatives into hydroxylated products, indicating potential pathways for biotransformation and pharmacological applications .

- In Vitro Assays : In vitro tests have shown promising results for compounds structurally related to 1-(6-Iodo-4-methylpyridin-3-yl)ethanol in inhibiting bacterial growth and demonstrating cytotoxic effects against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.